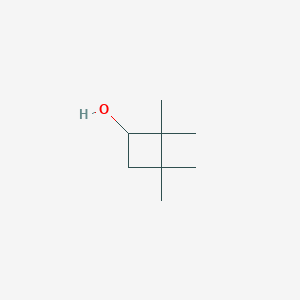

2,2,3,3-Tetramethylcyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,3,3-Tetramethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.215 .

Molecular Structure Analysis

The InChI code for 2,2,3,3-Tetramethylcyclobutan-1-ol is1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 . This indicates that the molecule consists of a cyclobutane ring with four methyl groups and one hydroxyl group attached. Physical And Chemical Properties Analysis

2,2,3,3-Tetramethylcyclobutan-1-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Material Applications

2,2,3,3-Tetramethylcyclobutan-1-ol and its derivatives are studied for their applications in the synthesis of polymers and materials. For instance, a derivative, 2,2,4,4-tetramethylcyclobutane-1,3-diol, has been evaluated for use as a monomer in the manufacture of polyesters intended for food contact materials. This compound shows potential due to its migration limits being considered safe for consumer use in specific applications, excluding contact with highly fatty foods and spirits (Flavourings, 2013). Additionally, related cyclobutane derivatives are utilized as building blocks to introduce cyclobutane moieties as spacer units in chemical syntheses, highlighting their versatility in constructing complex molecular architectures (H. Heimgartner & G. Mlostoń, 2004).

Catalysis and Chemical Transformations

Cyclobutane derivatives, including those related to 2,2,3,3-tetramethylcyclobutan-1-ol, find applications in catalysis and as intermediates in novel chemical transformations. For example, certain cyclobutane compounds have been used to synthesize bis-imidazole derivatives and as reagents in metal-free [2+2] cycloaddition reactions, demonstrating their utility in creating functionalized molecules with potential applications in medicinal chemistry and material science (M. Jasiński et al., 2007).

Photochemical Applications

The photochemical properties of cyclobutane derivatives also make them subjects of interest in the study of light-induced chemical reactions. These compounds are involved in [2+2] photocycloadditions, serving as key steps in the synthesis of complex organic structures with high precision in regio- and diastereoselectivity, illustrating their potential in advanced organic synthesis and the development of new photochemical methodologies (Yishu Jiang et al., 2019).

Advanced Organic Synthesis

In advanced organic synthesis, cyclobutane derivatives, such as 2,2,3,3-tetramethylcyclobutan-1-ol, are pivotal in the construction of complex molecules. They serve as key intermediates in multicomponent reactions, demonstrating the breadth of their applications in creating diverse and complex organic molecules. This versatility underscores the value of cyclobutane derivatives in synthetic organic chemistry, enabling the development of novel compounds with potential applications in drug development, materials science, and beyond (M. Pirrung & Jianmei Wang, 2009).

Mécanisme D'action

Safety and Hazards

The safety information for 2,2,3,3-Tetramethylcyclobutan-1-ol indicates that it may be dangerous. The hazard statements include H228 (flammable solid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound.

Propriétés

IUPAC Name |

2,2,3,3-tetramethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOATXEXBGJDDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)